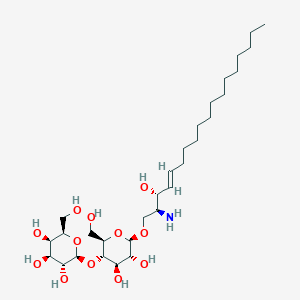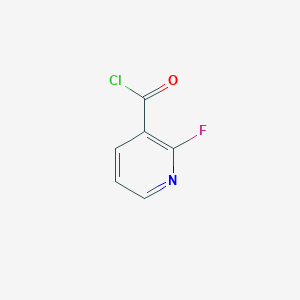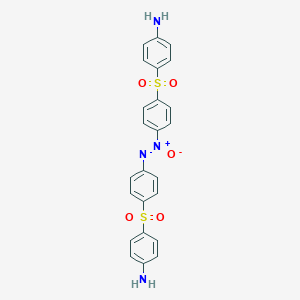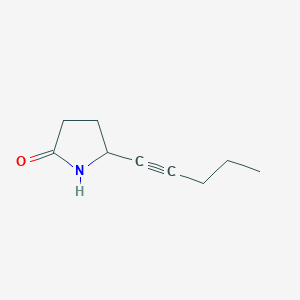
5-Pent-1-ynylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pent-1-ynylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as PVP-5 and is a derivative of pyrrolidinone. It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol.
Wirkmechanismus
The mechanism of action of 5-Pent-1-ynylpyrrolidin-2-one is not well understood. However, it is believed that the compound interacts with the electron-rich aromatic rings in organic semiconductors, leading to improved charge transport properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-Pent-1-ynylpyrrolidin-2-one. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Pent-1-ynylpyrrolidin-2-one in lab experiments is its excellent charge transport properties. This makes it a valuable tool for studying the behavior of organic semiconductors. However, one of the limitations of using PVP-5 is its relatively high cost compared to other organic semiconductors.
Zukünftige Richtungen
There are several potential future directions for research on 5-Pent-1-ynylpyrrolidin-2-one. One area of interest is the development of new synthetic routes to produce the compound more efficiently and at a lower cost. Another potential direction is the use of PVP-5 in the development of new organic electronic devices with improved performance. Finally, further studies are needed to fully understand the mechanism of action of 5-Pent-1-ynylpyrrolidin-2-one and its potential applications in various scientific research fields.
In conclusion, 5-Pent-1-ynylpyrrolidin-2-one is a chemical compound with unique properties that make it a valuable tool for scientific research. Its excellent charge transport properties have made it a potential candidate for use in organic electronic devices, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-Pent-1-ynylpyrrolidin-2-one involves the reaction of pent-1-ynylamine with maleic anhydride. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields the desired product. The synthesis method is relatively simple and has been well documented in the literature.
Wissenschaftliche Forschungsanwendungen
5-Pent-1-ynylpyrrolidin-2-one has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of organic semiconductors. PVP-5 has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Eigenschaften
CAS-Nummer |
122123-78-8 |
|---|---|
Produktname |
5-Pent-1-ynylpyrrolidin-2-one |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
5-pent-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-8-6-7-9(11)10-8/h8H,2-3,6-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
IFSSTTCCVWCHNY-UHFFFAOYSA-N |
SMILES |
CCCC#CC1CCC(=O)N1 |
Kanonische SMILES |
CCCC#CC1CCC(=O)N1 |
Synonyme |
2-Pyrrolidinone, 5-(1-pentynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



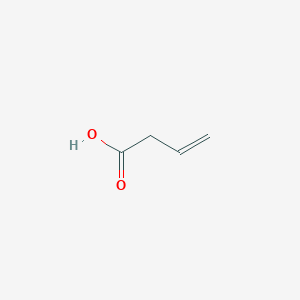
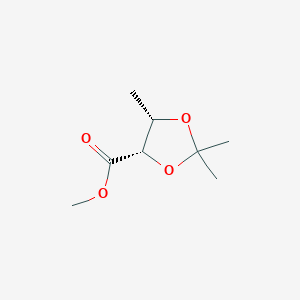
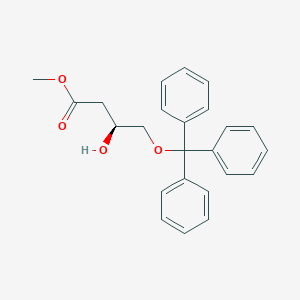
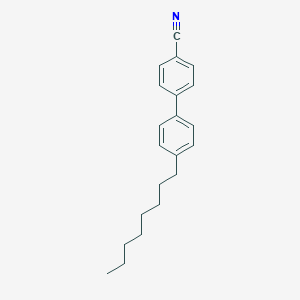
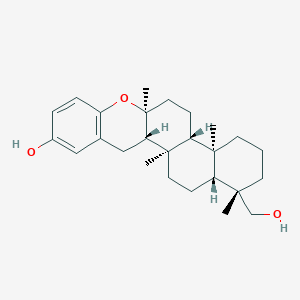
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
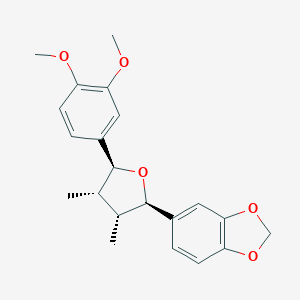
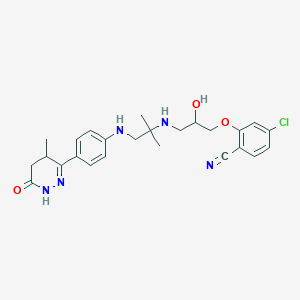
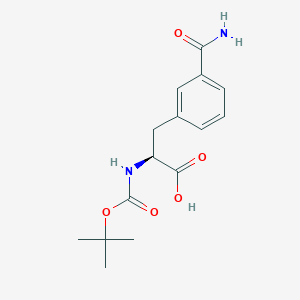
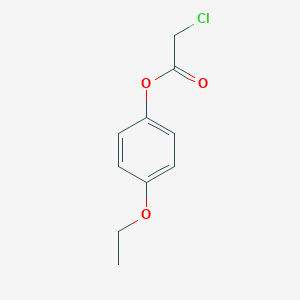
acetic acid](/img/structure/B51367.png)
